2H-Indazole-6-carboxamide, N,2-dibutyl-3-ethoxy-
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Overview
Description
2H-Indazole-6-carboxamide, N,2-dibutyl-3-ethoxy- is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazole-6-carboxamide, N,2-dibutyl-3-ethoxy- typically involves the formation of the indazole core followed by functionalization at specific positions. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole core.
Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This approach involves the reaction of 2-azidobenzaldehydes with amines to form the indazole core without the need for a catalyst or solvent.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and environmental impact. Transition metal-catalyzed reactions are often preferred due to their high efficiency and minimal byproduct formation .
Chemical Reactions Analysis
Types of Reactions
2H-Indazole-6-carboxamide, N,2-dibutyl-3-ethoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized indazole derivatives, while substitution reactions can introduce new functional groups, leading to a wide range of indazole-based compounds .
Scientific Research Applications
2H-Indazole-6-carboxamide, N,2-dibutyl-3-ethoxy- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Mechanism of Action
The mechanism of action of 2H-Indazole-6-carboxamide, N,2-dibutyl-3-ethoxy- involves its interaction with specific molecular targets and pathways. For example, some indazole derivatives are known to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact molecular targets and pathways for this compound may vary depending on its specific application and functional groups.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Another member of the indazole family with similar biological activities.
2H-Indazole: The parent compound of 2H-Indazole-6-carboxamide, N,2-dibutyl-3-ethoxy-.
Indole: A structurally related compound with a wide range of biological activities.
Uniqueness
2H-Indazole-6-carboxamide, N,2-dibutyl-3-ethoxy- is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
919107-31-6 |
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Molecular Formula |
C18H27N3O2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N,2-dibutyl-3-ethoxyindazole-6-carboxamide |
InChI |
InChI=1S/C18H27N3O2/c1-4-7-11-19-17(22)14-9-10-15-16(13-14)20-21(12-8-5-2)18(15)23-6-3/h9-10,13H,4-8,11-12H2,1-3H3,(H,19,22) |
InChI Key |
DWZAVFSMCXJBDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)CCCC |
Origin of Product |
United States |
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